Cas no 1486875-70-0 (2-(4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)acetic acid)

2-(4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)acetic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)acetic acid
- 2-(4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)acetic acid
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- Inchi: 1S/C7H9BrN2O2/c1-4-7(8)5(3-6(11)12)10(2)9-4/h3H2,1-2H3,(H,11,12)
- InChI Key: BHCYPCUHTLLIQY-UHFFFAOYSA-N
- SMILES: BrC1C(C)=NN(C)C=1CC(=O)O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 188
- Topological Polar Surface Area: 55.1
2-(4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-643494-0.1g |
2-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)acetic acid |
1486875-70-0 | 95.0% | 0.1g |
$741.0 | 2025-03-15 | |
Enamine | EN300-643494-0.05g |
2-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)acetic acid |
1486875-70-0 | 95.0% | 0.05g |
$707.0 | 2025-03-15 | |
Enamine | EN300-643494-2.5g |
2-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)acetic acid |
1486875-70-0 | 95.0% | 2.5g |
$1650.0 | 2025-03-15 | |
Enamine | EN300-643494-0.5g |
2-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)acetic acid |
1486875-70-0 | 95.0% | 0.5g |
$809.0 | 2025-03-15 | |
Enamine | EN300-643494-1.0g |
2-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)acetic acid |
1486875-70-0 | 95.0% | 1.0g |
$842.0 | 2025-03-15 | |
Enamine | EN300-643494-10.0g |
2-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)acetic acid |
1486875-70-0 | 95.0% | 10.0g |
$3622.0 | 2025-03-15 | |
Enamine | EN300-643494-5.0g |
2-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)acetic acid |
1486875-70-0 | 95.0% | 5.0g |
$2443.0 | 2025-03-15 | |
Enamine | EN300-643494-0.25g |
2-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)acetic acid |
1486875-70-0 | 95.0% | 0.25g |
$774.0 | 2025-03-15 |
2-(4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)acetic acid Related Literature
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Shuai Hou,Lei Yang,Xian Zhao CrystEngComm, 2014,16, 7141-7148
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Nadia Marino,Donatella Armentano,Claudia Zanchini,Giovanni De Munno CrystEngComm, 2014,16, 8286-8296
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Irina Geibel,Marc Schmidtmann,Jens Christoffers Org. Biomol. Chem., 2017,15, 7824-7829
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
Additional information on 2-(4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)acetic acid
Comprehensive Overview of 2-(4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)acetic acid (CAS No. 1486875-70-0)
2-(4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)acetic acid (CAS No. 1486875-70-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This brominated pyrazole derivative is characterized by its unique molecular structure, which combines a 1,3-dimethyl-1H-pyrazole core with an acetic acid side chain. The presence of the bromo substituent at the 4-position enhances its reactivity, making it a valuable intermediate in synthetic chemistry.
In recent years, the demand for pyrazole-based compounds has surged due to their diverse biological activities. Researchers are particularly interested in 2-(4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)acetic acid for its potential applications in drug discovery, especially in the development of anti-inflammatory and antimicrobial agents. The compound's ability to act as a building block for more complex molecules has made it a focal point in medicinal chemistry and material science.
One of the most frequently asked questions about CAS No. 1486875-70-0 revolves around its synthesis and purification methods. The compound is typically synthesized through a multi-step process involving bromination of the pyrazole ring, followed by functionalization with the acetic acid moiety. Advanced techniques such as HPLC and NMR spectroscopy are employed to ensure high purity, which is critical for research applications. The growing interest in green chemistry has also led to explorations of eco-friendly synthesis routes for this compound.
The versatility of 2-(4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)acetic acid extends beyond pharmaceuticals. In agrochemical research, it serves as a precursor for the development of novel pesticides and herbicides. Its structural features allow for modifications that can enhance target specificity and reduce environmental impact. This aligns with the current trend of developing sustainable agrochemicals to address global food security challenges.
Another area of interest is the compound's role in catalysis and coordination chemistry. The acetic acid group can act as a ligand, forming complexes with transition metals. These complexes have potential applications in industrial catalysis, including polymerization and oxidation reactions. Researchers are actively investigating the catalytic properties of such complexes to improve efficiency and selectivity in chemical processes.
From a commercial perspective, CAS No. 1486875-70-0 is available through specialized chemical suppliers, often in small quantities for research purposes. Pricing and availability can vary depending on purity levels and market demand. For those seeking detailed technical data, suppliers typically provide safety data sheets (SDS) and certificates of analysis (CoA), which are essential for regulatory compliance and quality assurance.
In conclusion, 2-(4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)acetic acid is a compound of significant scientific and industrial relevance. Its applications span multiple disciplines, from drug development to agrochemical innovation, reflecting the broader trends in chemical research. As the scientific community continues to explore its potential, this compound is likely to remain a key player in advancing molecular design and synthetic methodologies.
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